Cas no 84-37-7 (methyl (3beta,16alpha,17alpha)-17-hydroxyyohimban-16-carboxylate)

methyl (3beta,16alpha,17alpha)-17-hydroxyyohimban-16-carboxylate structure
84-37-7 structure
Nome del prodotto:methyl (3beta,16alpha,17alpha)-17-hydroxyyohimban-16-carboxylate
Numero CAS:84-37-7
MF:C21H26N2O3
MW:354.442745685577
CID:989354
PubChem ID:251562

methyl (3beta,16alpha,17alpha)-17-hydroxyyohimban-16-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl (3beta,16alpha,17alpha)-17-hydroxyyohimban-16-carboxylate
    • (3β)-17α-Hydroxyyohimban-16β-carboxylic acid methyl ester
    • Pseudoyohimbine
    • PJ26Z3D476
    • NSC-72116
    • 3.beta.-Yohimban-16.alpha.-carboxylic acid, methyl ester
    • methyl (1R,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
    • PSEUDO-YOHIMBINE [EP IMPURITY]
    • NSC72116
    • PSEUDOYOHIMBINE [MI]
    • METHYL 17.ALPHA.-HYDROXY-3.BETA.-YOHIMBAN-16.ALPHA.-CARBOXYLATE
    • Methyl (3beta,16alpha)-17-hydroxyyohimban-16-carboxylate
    • 84-37-7
    • Pseudoyohimbin
    • NCGC00025018-09
    • YOHIMBINE HYDROCHLORIDE IMPURITY D [EP IMPURITY]
    • Yohimban-16-carboxylic acid, methyl ester, (3.beta.,16.alpha.,17.alpha.)-
    • .psi.-Yohimbine
    • methyl hydroxy[?]carboxylate
    • UNII-PJ26Z3D476
    • Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, (3beta,16alpha)-
    • NSC 72116
    • (3R)-17alpha-hydroxyyohimban-16alpha-carboxylic acid methyl ester
    • SCHEMBL564021
    • Q27286581
    • Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, (3.beta.,16.alpha.,17.alpha.)-
    • (3beta)-17alpha-hydroxyyohimban-16alpha-carboxylic acid methyl ester
    • DTXSID701018972
    • CHEBI:141949
    • CHEMBL4296988
    • 3-EPIYOHIMBINE
    • (3beta)-17alpha-Hydroxyyohimban-16beta-carboxylic acid methyl ester
    • Inchi: InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17+,18-,19+/m0/s1
    • Chiave InChI: BLGXFZZNTVWLAY-AECJZGCLSA-N
    • Sorrisi: COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O

Proprietà calcolate

  • Massa esatta: 354.19434270g/mol
  • Massa monoisotopica: 354.19434270g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 2
  • Complessità: 555
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 65.6Ų

Proprietà sperimentali

  • Punto di fusione: 293° (corr, Maquenne block); mp 268° (open capillary); mp 252-256° (van Tamelen)
  • Rotazione specifica: D19 +27° (pyridine)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司